molecular formula C14H10Cl2N2O2S B5837992 N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

Cat. No. B5837992
M. Wt: 341.2 g/mol
InChI Key: WKIWGBXVGBFWDF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been studied for its ability to inhibit the growth of cancer cells and its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is responsible for inhibiting the activity of pyruvate dehydrogenase (PDH), which is an enzyme that plays a key role in the production of energy in cells. By inhibiting PDK, this compound promotes the activity of PDH, leading to an increase in the production of energy in cells. This increase in energy production has been shown to inhibit the growth of cancer cells and promote the survival of healthy cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on the liver and other organs, and its use in humans is still being studied.

Future Directions

There are several potential future directions for research involving N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One area of research is the development of new cancer treatments based on this compound. Another area of research is the potential use of this compound in treating metabolic disorders such as diabetes and obesity. Additionally, there is ongoing research into the potential use of this compound in treating neurological disorders such as Alzheimer's disease.

Synthesis Methods

The synthesis of N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 2,3-dichloroaniline with carbon disulfide and potassium hydroxide to produce 2,3-dichlorophenyl dithiocarbamate. This intermediate is then reacted with 2-furancarboxylic acid chloride to produce this compound. The overall synthesis method of this compound is a multi-step process that requires careful handling of the chemicals involved.

Scientific Research Applications

N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential treatment for various types of cancer. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity, as well as neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-N-[(2,3-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c15-10-4-1-5-11(13(10)16)17-14(21)18-12(19)7-6-9-3-2-8-20-9/h1-8H,(H2,17,18,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIWGBXVGBFWDF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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